molecular formula C8H17NO2 B15311357 Methyl 3-amino-2,2-dimethylpentanoate CAS No. 1889271-25-3

Methyl 3-amino-2,2-dimethylpentanoate

Cat. No.: B15311357
CAS No.: 1889271-25-3
M. Wt: 159.23 g/mol
InChI Key: FOVSZVDATSPSOM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid and contains an amino group and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 3-amino-2,2-dimethylpentanoate typically involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis . The synthetic route is as follows:

    Esterification: Hydroxymethyl trimethylacetic acid is esterified using methanol in the presence of an acid catalyst.

    Protection: The ester is then protected using a suitable protecting group to prevent unwanted side reactions.

    Ammonolysis: The protected ester undergoes ammonolysis to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, cost-effective catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 3-amino-2,2-dimethylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dimethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3,3-dimethylpentanoate: Similar structure but differs in the position of the amino group.

    3-amino-2,2-dimethylpropionamide: Contains an amide group instead of an ester group.

    Methyl 3-amino-2,2-dimethylbutanoate: Similar structure but with a shorter carbon chain

Uniqueness

Methyl 3-amino-2,2-dimethylpentanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1889271-25-3

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-amino-2,2-dimethylpentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(9)8(2,3)7(10)11-4/h6H,5,9H2,1-4H3

InChI Key

FOVSZVDATSPSOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C(=O)OC)N

Origin of Product

United States

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